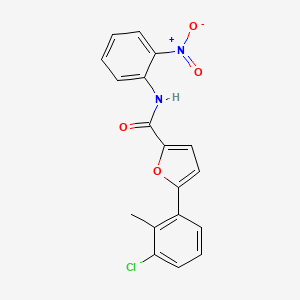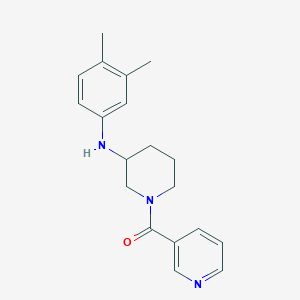![molecular formula C15H17NO4 B4923464 dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate](/img/structure/B4923464.png)
dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate, also known as DMAPMA, is a chemical compound that has gained significant attention in the field of scientific research. DMAPMA is a versatile molecule that has been used in various applications such as drug discovery, catalysis, and material science.
Mécanisme D'action
The mechanism of action of dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate is not well understood, but it is believed to act as a nucleophile in various reactions. dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate has been shown to react with various electrophiles, such as aldehydes and ketones, to form products via the Michael addition reaction. dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate has also been shown to react with various acids, such as HCl, to form salts.
Biochemical and Physiological Effects:
The biochemical and physiological effects of dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate are not well understood, but it has been shown to have low toxicity in vitro. dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate has been shown to inhibit the growth of various cancer cell lines, such as MCF-7 and A549, in vitro. dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate has also been shown to have anti-inflammatory effects in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate in lab experiments include its versatility, low toxicity, and ease of synthesis. dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate can be used in various applications, such as drug discovery, catalysis, and material science. The limitations of using dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate in lab experiments include its low solubility in water and its sensitivity to air and moisture.
Orientations Futures
There are several future directions for the research on dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate. One direction is to explore its potential as a building block for the synthesis of novel bioactive molecules. Another direction is to explore its potential as a ligand for the synthesis of novel metal complexes. Additionally, the development of new synthetic methods for the preparation of dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate and its derivatives could lead to the discovery of new applications for this versatile molecule.
Méthodes De Synthèse
Dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate can be synthesized using various methods, including the Knoevenagel condensation reaction. The reaction involves the condensation of dimethyl malonate with benzylamine in the presence of a base, such as sodium ethoxide. The reaction proceeds via the formation of an intermediate, which undergoes cyclization to form dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate. The yield of dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
Dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate has been used in various scientific research applications, such as drug discovery, catalysis, and material science. In drug discovery, dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate has been used as a building block for the synthesis of various bioactive molecules, such as antitumor agents and anti-inflammatory agents. In catalysis, dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate has been used as a ligand for the synthesis of various metal complexes, which have been used as catalysts in organic transformations. In material science, dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate has been used as a monomer for the synthesis of various polymers, which have been used in various applications, such as drug delivery and tissue engineering.
Propriétés
IUPAC Name |
dimethyl 2-[(E)-3-(benzylamino)prop-2-enylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-19-14(17)13(15(18)20-2)9-6-10-16-11-12-7-4-3-5-8-12/h3-10,16H,11H2,1-2H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUOCTCGADJELL-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC=CNCC1=CC=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(=C/C=C/NCC1=CC=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 2-[(E)-3-(benzylamino)prop-2-enylidene]propanedioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B4923386.png)

![1-cyclohexyl-2-(4-methoxy-3-methylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4923405.png)

![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4923414.png)
![1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4923419.png)
![2-[1-methyl-2-oxo-2-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4923424.png)
![3-chloro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4923434.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,6-diethylphenyl)acetamide](/img/structure/B4923448.png)



![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4923487.png)
